Alphadolone-d5
Description
Alphadolone-d5 is a deuterated analog of Alphadolone, a synthetic steroid anesthetic agent. This modification enhances its utility as an internal standard in analytical techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography (GC-MS), where deuterated compounds improve quantification accuracy by minimizing matrix effects and enabling isotopic differentiation . Alphadolone itself is structurally related to pregnane derivatives, such as pregnanolone and epiandrosterone, which share a steroidal backbone with modifications to functional groups influencing pharmacological activity .
Properties
Molecular Formula |
C₂₁H₂₇D₅O₄ |
|---|---|
Molecular Weight |
353.51 |
Synonyms |
(3α,5α)-3,21-Dihydroxypregnane-11,20-dione-d5; 3α,21-Dihydroxy-5α-pregnane-_x000B_11,20-dione-d5; 3α,21-Dihydroxy-5α-pregnane-11,20-dione-d5; Alfadolone-d5; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Similar Deuterated Steroids
Alphadolone-d5 belongs to a class of deuterated steroids used in analytical and biomedical research. Key structurally similar compounds include:
Pregnanolone-d5
- Structure: Pregnanolone is a 3α-hydroxy-5β-pregnane steroid. Its deuterated form (pregnanolone-d5) replaces five hydrogens, likely at positions critical for metabolic stability.
- Comparison: Unlike this compound, which may feature substitutions at the C3 or C20 ketone positions (common in anesthetic steroids), pregnanolone-d5 is primarily used to study neurosteroid metabolism. Both compounds, however, serve as internal standards for quantifying endogenous steroids in biological matrices .
11-Deoxycorticosterone-d5
- Structure : This compound retains the pregnane skeleton but lacks the C11 hydroxyl group. Deuterated versions (e.g., 11-deoxycorticosterone-d5) are utilized in adrenal hormone analysis.
- Comparison : this compound and 11-deoxycorticosterone-d5 differ in functional groups, leading to distinct applications. This compound is more relevant in anesthetic research, while 11-deoxycorticosterone-d5 aids in studying mineralocorticoid pathways .
Functional Comparison with Other Deuterated Internal Standards
Deuterated internal standards are critical in analytical chemistry for their isotopic distinction. This compound shares functional similarities with non-steroidal deuterated compounds:
Naloxone-d5
- Application : Naloxone-d5 is a deuterated opioid antagonist used as an internal standard for quantifying naloxone in overdose treatments.
- Comparison : While this compound targets steroidal analytes, naloxone-d5 is specific to opioid assays. Both compounds exhibit comparable deuterium substitution (five atoms) and are optimized for LC-MS workflows, ensuring minimal retention time shifts and robust signal separation .
Cortisol-d8
- Application: Cortisol-d8 is employed in endocrine disorder diagnostics.
- Comparison : this compound and cortisol-d8 differ in deuterium count (d5 vs. d8) and target analytes. However, both highlight the trend toward multi-deuterated standards to enhance analytical precision in complex biological matrices .
Analytical Challenges and Considerations
Chemical analysis of deuterated compounds like this compound faces challenges highlighted in REACH guidance:
- Sample Preparation : Extraction from biological matrices may alter stability, particularly if incomplete deuterium retention occurs during sample processing .
- Matrix Effects : Co-eluting substances can suppress ionization in LC-MS. This compound mitigates this via isotopic separation, but batch-to-batch variability in deuterium labeling requires rigorous quality control .
Data Tables
Table 1: Structural and Functional Comparison of this compound with Similar Compounds
*Molecular weight inferred from .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
